molecular formula C10H15NO2 B8562258 Ethyl 2-cyano-4,4-dimethylpent-2-enoate CAS No. 52685-34-4

Ethyl 2-cyano-4,4-dimethylpent-2-enoate

Cat. No. B8562258
CAS RN: 52685-34-4
M. Wt: 181.23 g/mol
InChI Key: ATVJZKJIRNXTEK-UHFFFAOYSA-N
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Patent
US05484771

Procedure details

A mixture of pivaldehyde (5.00 g, 58 mmol), ethylcyanoacetate (6.60g, 58.3 mmol), acetic acid (3.50 g, 58.3 mmol) and pyridine (4.60 g, 58.2 mmol) was heated at reflux for 1 h. A second portion of pivaldehyde (5.00 g, 58 mmol) was added. The refluxing of the mixture was continued for 18h. After cooling, the mixture was poured into 1N aqueous HCl (50 mL). The resulting mixture was extracted with EtOAc (3×50 mL). The combined organic layers, were washed with 1N aqueous HCl, dried (MgSO4) and concentrated to give a colorless oil. The oil was purified by flash chromatography on SiO2 using hexane-EtOAc (9:1) as the eluant to give 2-cyano-4,4-dimethyl-2-pentenoic acid ethyl ester as a colorless oil (7.69 g, 73 % yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:5]=O)([CH3:4])[CH3:3].[CH2:7]([O:9][C:10](=[O:14])[CH2:11][C:12]#[N:13])[CH3:8].C(O)(=O)C.N1C=CC=CC=1>Cl>[CH2:7]([O:9][C:10](=[O:14])[C:11]([C:12]#[N:13])=[CH:1][C:2]([CH3:5])([CH3:4])[CH3:3])[CH3:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)C=O
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)C=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The refluxing of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers, were washed with 1N aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on SiO2

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(=CC(C)(C)C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.69 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.